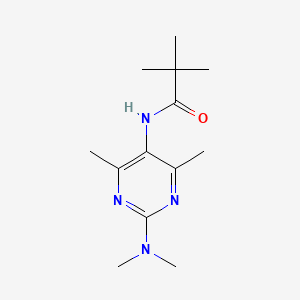

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide is a chemical compound characterized by a pyrimidine ring substituted with dimethylamino and dimethyl groups, and a pivalamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide typically involves the reaction of 2-(dimethylamino)-4,6-dimethylpyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-(dimethylamino)-4,6-dimethylpyrimidine+pivaloyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide has been investigated for its potential in inhibiting the NLRP3 inflammasome, a key player in inflammatory diseases. Research indicates that compounds targeting this pathway can be effective in treating conditions such as:

- Cryopyrin-associated periodic syndromes (CAPS)

- Multiple sclerosis

- Type 2 diabetes

- Alzheimer's disease

- Atherosclerosis .

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. It is believed to exert its effects through modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have suggested that it can inhibit tumor growth in specific cancer models by affecting the expression of genes associated with cell cycle regulation .

Agricultural Applications

Beyond medicinal uses, this compound may also have applications in agricultural chemistry. Its derivatives are being explored for use as:

- Herbicides

- Insecticides

These applications stem from the compound's ability to affect metabolic pathways in pests and weeds, potentially leading to effective control measures without harming non-target species .

Case Study 1: Inhibition of NLRP3 Inflammasome

A study published in Nature Reviews demonstrated that compounds similar to this compound effectively inhibited the NLRP3 inflammasome activation. This inhibition was linked to reduced IL-1β secretion, suggesting therapeutic potential for inflammatory diseases .

Case Study 2: Anticancer Efficacy

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a study conducted on breast cancer cells indicated that treatment with the compound led to significant reductions in cell viability and induced markers of apoptosis .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Pharmaceutical | Anti-inflammatory treatment | Inhibition of NLRP3 inflammasome |

| Cancer therapy | Induction of apoptosis in cancer cell lines | |

| Agricultural | Herbicides and insecticides | Effective pest control mechanisms |

Mecanismo De Acción

The mechanism of action of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Dimethylaminopyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

N,N-Dimethylaniline: Contains a dimethylamino group attached to an aniline ring.

Pivalamide: Contains the pivalamide moiety but lacks the pyrimidine ring.

Uniqueness

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide is unique due to the combination of its pyrimidine ring and pivalamide moiety, which confer distinct chemical and biological properties not observed in the similar compounds listed above.

Actividad Biológica

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a pivalamide moiety. Its molecular formula is C12H18N4O, with a molecular weight of approximately 230.30 g/mol. The structural characteristics are pivotal in determining its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play crucial roles in various signaling pathways associated with cell growth and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially making it useful against certain bacterial strains.

- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Studies

- Cancer Research : A study investigated the compound's efficacy in inhibiting tumor cell growth in vitro. Results indicated a significant reduction in cell viability in various cancer cell lines, suggesting potential as an anticancer agent.

- Inflammatory Diseases : In a model of inflammatory bowel disease (IBD), administration of this compound led to decreased inflammation markers and improved histological scores compared to control groups.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and exhibited notable antibacterial activity, supporting its potential use in treating infections caused by resistant strains.

Research Findings

Recent studies have focused on the pharmacokinetics and toxicity profiles of this compound:

- Pharmacokinetics : The compound demonstrated favorable absorption characteristics with moderate bioavailability.

- Toxicity Studies : Toxicological assessments revealed low toxicity in mammalian cell lines at therapeutic concentrations, indicating a promising safety profile for further development.

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-8-10(16-11(18)13(3,4)5)9(2)15-12(14-8)17(6)7/h1-7H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUJMGRYERBRSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.